molecular formula C23H20ClNO5S B12173031 N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

Cat. No.: B12173031
M. Wt: 457.9 g/mol
InChI Key: WNBBJUKPYFYYFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a useful research compound. Its molecular formula is C23H20ClNO5S and its molecular weight is 457.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and anticancer effects, along with synthetic methods and structure-activity relationships (SAR).

The molecular formula of this compound is C23H20ClNO5SC_{23}H_{20}ClNO_{5}S with a molecular weight of 457.9 g/mol. Its structure features a unique oxathiine ring that contributes to its biological activity.

PropertyValue
Molecular FormulaC23H20ClNO5S
Molecular Weight457.9 g/mol
IUPAC NameN-[(4-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide
CAS Number1179495-21-6

Antibacterial Activity

Several studies have evaluated the antibacterial properties of compounds similar to N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-3-phenyl-5,6-dihydro-1,4-oxathiine. In vitro assays demonstrate that derivatives of oxathiine compounds exhibit significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism often involves inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Antifungal Activity

Research indicates that this class of compounds shows promising antifungal activity. For instance, derivatives have been tested against Candida albicans and Aspergillus niger, revealing effective inhibition at low concentrations. The antifungal mechanism is believed to involve interference with ergosterol biosynthesis, a crucial component of fungal cell membranes.

Anticancer Activity

Recent investigations into the anticancer potential of N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-3-phenyl-5,6-dihydro-1,4-oxathiine have shown that it can induce apoptosis in various cancer cell lines. Studies suggest that the compound activates caspase pathways leading to programmed cell death. For example:

Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF7 (breast cancer)10
A549 (lung cancer)12

Structure-Activity Relationship (SAR)

The biological activity of N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-3-phenyl derivatives is influenced by various structural components:

  • Chlorobenzyl Group : Enhances lipophilicity and cellular uptake.
  • Furan Ring : Contributes to the compound's ability to interact with biological targets.
  • Oxathiine Core : Essential for the biological activity; modifications can lead to changes in potency.

Case Studies

  • Study on Antibacterial Properties : A study published in Journal of Medicinal Chemistry demonstrated that a related oxathiine compound showed a minimum inhibitory concentration (MIC) of 8 µg/mL against Escherichia coli, highlighting its potential as an antibacterial agent.
  • Antifungal Efficacy : Research conducted by Zhang et al. (2020) reported that modifications in the furan moiety significantly enhanced the antifungal activity against Candida albicans, achieving an IC50 value of 5 µg/mL.
  • Anticancer Mechanism : A recent paper in Cancer Letters detailed how N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-3-phenyl derivatives induced apoptosis through mitochondrial pathways in breast cancer cells.

Properties

Molecular Formula

C23H20ClNO5S

Molecular Weight

457.9 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C23H20ClNO5S/c24-19-10-8-17(9-11-19)15-25(16-20-7-4-12-29-20)23(26)21-22(18-5-2-1-3-6-18)31(27,28)14-13-30-21/h1-12H,13-16H2

InChI Key

WNBBJUKPYFYYFU-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)C(=C(O1)C(=O)N(CC2=CC=C(C=C2)Cl)CC3=CC=CO3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.